![molecular formula C21H18N4O3 B2685650 N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1112374-03-4](/img/structure/B2685650.png)
N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemoselective Synthesis
The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide as an intermediate for antimalarial drugs highlights the importance of selective acetylation techniques in medicinal chemistry. Magadum and Yadav (2018) discuss optimizing the monoacetylation of 2-aminophenol using immobilized lipase, showcasing the relevance of such methodologies in synthesizing compounds with potential therapeutic applications (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Research on coordination complexes, such as those constructed from pyrazole-acetamide derivatives, reveals their potential in developing novel therapeutic agents with significant antioxidant activity. Chkirate et al. (2019) synthesized and characterized Co(II) and Cu(II) coordination complexes, demonstrating their considerable antioxidant properties and hinting at the therapeutic potential of such structures (Chkirate et al., 2019).
Glutaminase Inhibitors
The design and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors by Shukla et al. (2012) provide insights into the development of targeted cancer therapies. Their work emphasizes the potential of structurally related compounds in inhibiting key enzymes involved in tumor growth and metabolism (Shukla et al., 2012).
Antimicrobial Applications
The synthesis and antimicrobial evaluation of isoxazole-based heterocycles by Darwish et al. (2014) illustrate the application of sulfamoyl-containing compounds in addressing bacterial and fungal infections. Their work underscores the role of chemical synthesis in developing new antimicrobial agents (Darwish et al., 2014).
Carbonic Anhydrase Inhibitors
The lead development of thiazolylsulfonamides as carbonic anhydrase inhibitors, researched by Carta et al. (2017), highlights the therapeutic relevance of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and obesity. Their findings indicate the potential of these compounds as drug candidates with specific enzyme inhibition profiles (Carta et al., 2017).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-4-7-16(12-14(13)2)25-11-10-18(26)19(23-25)21-22-20(24-28-21)15-5-8-17(27-3)9-6-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSHBBXCOYJYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.